1-Benzyl-2-methylquinolinium chloride
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Overview
Description
1-Benzyl-2-methylquinolinium chloride is a quaternary ammonium salt with the molecular formula C17H16ClN. It is known for its applications as a cationic surfactant and has notable properties such as solubility in water and stability under various conditions . This compound is used in various industrial and scientific applications due to its unique chemical structure and properties.
Preparation Methods
1-Benzyl-2-methylquinolinium chloride can be synthesized through several methods. One common synthetic route involves the reaction of quinoline with benzyl chloride in the presence of a base, followed by methylation. The reaction conditions typically include:
Reactants: Quinoline, benzyl chloride, and a methylating agent.
Solvent: Often an organic solvent like dichloromethane.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-2-methylquinolinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce various substituted quinolinium salts.
Scientific Research Applications
1-Benzyl-2-methylquinolinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form complexes with various drugs.
Industry: It is used as an antistatic agent, emulsifier, and dispersant in various industrial processes
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylquinolinium chloride involves its interaction with cellular membranes and proteins. As a cationic surfactant, it can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with proteins, potentially inhibiting their function or altering their structure .
Comparison with Similar Compounds
1-Benzyl-2-methylquinolinium chloride can be compared with other quaternary ammonium salts such as:
Benzyltrimethylammonium chloride: Similar in structure but with different substituents, leading to variations in properties and applications.
Cetyltrimethylammonium chloride: Another quaternary ammonium salt with a longer alkyl chain, used primarily as a surfactant and antiseptic.
Tetraethylammonium chloride: A simpler quaternary ammonium salt used in various chemical and biological applications
The uniqueness of this compound lies in its specific structure, which imparts distinct properties such as enhanced solubility and stability, making it suitable for specialized applications.
Properties
CAS No. |
68784-95-2 |
---|---|
Molecular Formula |
C17H16ClN |
Molecular Weight |
269.8 g/mol |
IUPAC Name |
1-benzyl-2-methylquinolin-1-ium;chloride |
InChI |
InChI=1S/C17H16N.ClH/c1-14-11-12-16-9-5-6-10-17(16)18(14)13-15-7-3-2-4-8-15;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
BELVPZCHFHNMFQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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